![molecular formula C18H25NO4 B2748798 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034591-60-9](/img/structure/B2748798.png)
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)tetrahydrofuran-3-carboxamide
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Description
The compound appears to contain a tetrahydropyran ring and a tetrahydrofuran ring, both of which are common motifs in organic chemistry . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Tetrahydrofuran is a five-membered ring containing four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran and tetrahydrofuran rings would likely adopt chair and envelope conformations, respectively .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrahydropyran and tetrahydrofuran rings can undergo a variety of reactions. For example, tetrahydropyran rings can be opened by acid-catalyzed hydrolysis .Scientific Research Applications
Plant Chemical Defense Mechanisms
The compound’s controlled hydroxylation plays a crucial role in plant chemical defense without causing autotoxicity. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (such as in wild tobacco Nicotiana attenuata) leads to severe autotoxic symptoms. These symptoms result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, the compound’s defensive function lies in inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, plants avoid self-toxicity and gain effective herbivore defense .
Vascular Ion Channel Modulation
The compound’s 3’-ferulic ester derivative of quercetin (2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate) has been investigated for its vascular ion channel modulatory activity. Both in silico and in vitro assessments have been conducted to understand its effects on vascular channels .
Synthetic Methodologies and Chroman-4-one Derivatives
Researchers have explored synthetic methods for preparing chroman-4-one derivatives, including compounds related to our target. These studies focus on improving synthetic methodologies and understanding the chemical properties of these derivatives. The field has seen significant developments from 2016 to 2021, contributing to our understanding of related compounds .
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-17(14-6-9-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-7-10-22-11-8-16/h1-5,14,16,21H,6-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYUGASPOQVCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2CCOC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)tetrahydrofuran-3-carboxamide |
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